molecular formula C18H24N6O2 B2988020 3-tert-butyl-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898449-13-3

3-tert-butyl-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2988020
CAS RN: 898449-13-3
M. Wt: 356.43
InChI Key: IMIVDYSFOHPSDO-UHFFFAOYSA-N
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Description

3-tert-butyl-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C18H24N6O2 and its molecular weight is 356.43. The purity is usually 95%.
BenchChem offers high-quality 3-tert-butyl-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-tert-butyl-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Synthesis

  • The reactivity of related compounds has been explored, demonstrating the potential for synthesizing a range of derivatives through reactions with carbonyl compounds. These studies highlight the synthetic versatility of such compounds, allowing for the generation of new molecules with potential application in drug development and material science (Mironovich et al., 2013). Further exploration of alkylation reactions has led to the synthesis of derivatives that could have applications in the development of new pharmaceuticals or as intermediates in organic synthesis (Mironovich et al., 2019).

Biological Activity

  • Novel heterocycles, including triazine derivatives, have been synthesized and examined for their biological activities. These studies aim to discover compounds with potential therapeutic applications, such as antitumor agents or molecules with vascular relaxing effects. The synthesis of these heterocycles and the assessment of their biological activities are critical steps in the drug discovery process (Ueda et al., 1987).

Material Science Applications

  • Research into the molecular solids from symmetrical bis(piperazine-2,5-diones) with open and closed monomer conformations demonstrates the potential of related compounds in material science. These studies provide insights into how the molecular structure affects the solid-state conformations, which could inform the design of new materials with specific properties (Polaske et al., 2009).

properties

IUPAC Name

3-tert-butyl-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-7-9-22-15(25)13-14(21(6)17(22)26)19-16-23(13)11-12(18(3,4)5)20-24(16)10-8-2/h7-8H,1-2,9-11H2,3-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIVDYSFOHPSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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